molecular formula C16H14N4O3 B6345556 2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354925-33-9

2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No. B6345556
CAS RN: 1354925-33-9
M. Wt: 310.31 g/mol
InChI Key: QGEDLYFPRITRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one, commonly referred to as ABN-Nitro, is a small molecule that has been used in numerous scientific research applications. It is an imidazolone, which is a type of heterocyclic compound formed from the condensation of an imidazole ring and an oxazole ring. ABN-Nitro has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientists in the laboratory.

Scientific Research Applications

ABN-Nitro has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, as well as to study the effects of drugs on the human body. It has also been used to study the biochemical and physiological effects of various compounds on cells and tissues. Additionally, ABN-Nitro has been used in the synthesis of other compounds, such as antibiotics, and in the development of new drugs.

Mechanism of Action

The exact mechanism of action of ABN-Nitro is not fully understood. However, it is believed to interact with certain enzymes, such as proteases, and to modify their activity. It is also believed to interact with certain receptors, such as G-protein coupled receptors, and to modify their activity.
Biochemical and Physiological Effects
ABN-Nitro has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases, and to modulate the activity of certain receptors, such as G-protein coupled receptors. Additionally, it has been found to have anti-inflammatory and anti-cancer effects, as well as to have an effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ABN-Nitro in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it is a relatively stable compound and does not require special storage conditions. However, it is important to note that ABN-Nitro is a relatively small molecule and may not be suitable for certain experiments that require larger molecules.

Future Directions

There are numerous potential future directions for the use of ABN-Nitro in scientific research. For instance, it could be used to study the effects of drugs on the human body, as well as to study the structure and function of enzymes. Additionally, it could be used to study the biochemical and physiological effects of various compounds on cells and tissues, as well as to study the metabolism of certain drugs. Finally, it could be used in the synthesis of other compounds, such as antibiotics, and in the development of new drugs.

Synthesis Methods

The synthesis of ABN-Nitro is relatively straightforward and involves the reaction of 2-amino-5-benzyl-4,5-dihydro-1H-imidazol-4-one with 3-nitrophenyl bromide. The reaction is carried out in aqueous solution at room temperature and the product is isolated via filtration.

properties

IUPAC Name

2-amino-4-benzyl-4-(3-nitrophenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c17-15-18-14(21)16(19-15,10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)20(22)23/h1-9H,10H2,(H3,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEDLYFPRITRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one

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